3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[4-(2H-tetrazol-5-yl)benzoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c17-9(18)5-6-12-11(19)8-3-1-7(2-4-8)10-13-15-16-14-10/h1-4H,5-6H2,(H,12,19)(H,17,18)(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTUFJFHZZRGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of an appropriate phenyl derivative with a formamide source under specific conditions to introduce the formamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
Synthetic Routes
Key reactions for synthesizing this compound involve:
Mechanistic Insights :
- The tetrazole ring is synthesized via [2+3] cycloaddition between nitriles and sodium azide, catalyzed by ammonium salts .
- Amide bond formation uses carbodiimide-based coupling agents to activate the carboxylic acid for nucleophilic attack by the amine .
Tetrazole Ring
- Acid-Base Reactions :
-
Electrophilic Substitution :
Limited due to electron-deficient nature, but alkylation at N1/N2 positions is feasible under basic conditions .
Formamide Linker
- Hydrolysis :
Propanoic Acid Group
- Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .
- Esterification : Converts to methyl/ethyl esters using methanol/ethanol in acidic media (H₂SO₄) .
Stability and Degradation Pathways
Key Research Findings
- Solubility Optimization : Derivatives with methyl or methoxy substituents on the phenyl ring exhibit enhanced aqueous solubility (logP reduced by 0.5–1.2 units) .
- Electrochemical Behavior : Cyclic voltammetry studies confirm redox activity of the tetrazole ring (E₁/2 = −0.9 V vs. Ag/AgCl), suggesting utility in prodrug design .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. In a study focusing on derivatives of similar structures, some compounds demonstrated notable antibacterial and antifungal activities. The incorporation of the tetrazole ring in 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid may enhance its efficacy against microbial pathogens .
Anticancer Properties
The potential anticancer properties of this compound stem from its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies have suggested that tetrazole derivatives can act as effective inhibitors of certain cancer cell lines. Further research is required to evaluate the specific mechanisms by which this compound exerts its effects on cancer cells.
Growth Promotion
Recent studies have explored the use of similar compounds in promoting plant growth and enhancing agricultural yield. For instance, derivatives with tetrazole structures have been reported to stimulate seed germination and increase biomass in crops such as rapeseed. This suggests that this compound could be investigated for its potential as a plant growth regulator .
Pest Resistance
The application of tetrazole-based compounds in pest management is another promising area of research. These compounds may possess insecticidal properties that can be harnessed for developing eco-friendly pesticides.
Coordination Chemistry
The unique properties of the tetrazole ring allow it to form stable complexes with transition metals. This characteristic makes this compound a candidate for use in materials science for developing new coordination polymers or metal-organic frameworks (MOFs). Such materials could have applications in catalysis or gas storage.
Case Studies
Mechanism of Action
The mechanism by which 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific application. For example, in medicinal chemistry, the compound might target enzymes involved in disease processes, while in industrial applications, it might interact with catalysts or other chemical species.
Comparison with Similar Compounds
Tetrazole derivatives: Other tetrazole derivatives with similar structures and properties.
Formamide derivatives: Compounds containing formamide groups that exhibit similar reactivity.
Uniqueness: 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid is unique due to its combination of a tetrazole ring and a formamide group, which provides it with distinct chemical and biological properties compared to other similar compounds.
Biological Activity
3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid is a compound that incorporates a tetrazole ring, known for its diverse biological activities. The tetrazole moiety is recognized for its potential in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Properties
The compound can be represented structurally as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The tetrazole ring can form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. This interaction may lead to the inhibition of specific enzymes or receptors, thereby modulating biochemical pathways essential for cellular functions.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains and fungi. The specific antimicrobial efficacy of this compound remains to be fully characterized but is expected to follow similar trends observed in related tetrazole derivatives.
Anti-inflammatory Effects
Tetrazole-containing compounds have been investigated for their anti-inflammatory properties. The introduction of the propanamide group may enhance these effects by stabilizing interactions with inflammatory mediators. Comparative studies are necessary to quantify these effects against established anti-inflammatory drugs.
Antiviral Potential
Preliminary studies on similar tetrazole derivatives suggest potential antiviral activities. For example, the compound PF-74 has shown efficacy against HIV-1 by targeting the capsid protein. It is hypothesized that this compound may exhibit similar mechanisms due to structural similarities.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other tetrazole derivatives:
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Antiviral Activity |
|---|---|---|---|---|
| PF-74 | PF-74 Structure | Moderate | Yes | Yes |
| 6a-9 | 6a-9 Structure | High (EC50 = 3.13 μM) | Moderate | Yes |
| 3-{[4-(1H-tetrazol-5-yl)phenyl]formamido}propanoic acid | Target Compound Structure | TBD | TBD | TBD |
Case Studies
Several case studies have been conducted on related compounds that provide insight into the potential applications of this compound:
- Antiviral Activity : A study demonstrated that a series of 4-phenyl triazoles exhibited significant antiviral activity against HIV by targeting the capsid protein. The structure-function relationship indicated that modifications to the phenyl ring could enhance activity.
- Antimicrobial Efficacy : Research on similar tetrazole derivatives revealed promising results against Gram-positive and Gram-negative bacteria. These findings suggest a potential pathway for developing new antimicrobial agents based on the tetrazole framework.
Q & A
Q. What are the common synthetic routes for preparing 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrazole ring via cycloaddition between nitriles and sodium azide under acidic conditions .
- Step 2 : Coupling the tetrazole-containing phenyl group to propanoic acid via a formamido linker. This may involve amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed by HPLC (>95%) and structural validation via -NMR and -NMR .
Q. How is the compound characterized to confirm its structure?
Key analytical methods include:
- Spectroscopy : -NMR (to confirm aromatic protons and amide linkages), -NMR (to identify carbonyl carbons), and IR (to detect C=O and N-H stretches) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Elemental Analysis : To validate empirical formula consistency .
Q. What initial biological assays are recommended to screen its activity?
- Enzyme Inhibition Assays : Test against targets like angiotensin-converting enzyme (ACE) or cyclooxygenase (COX), given the tetrazole’s role as a carboxylic acid bioisostere .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Antimicrobial Testing : Disc diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Screening : Test palladium or copper catalysts for efficient coupling steps .
- Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progression .
Q. How to resolve contradictions in biological activity data across studies?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin assays) .
- Impurity Effects : Re-evaluate compound purity via HPLC-MS; even 5% impurities can skew results .
- Cell Line Differences : Compare activity across multiple cell lines (e.g., primary vs. immortalized cells) .
Q. What computational methods aid in understanding its structure-activity relationship (SAR)?
- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., ACE) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
- DFT Calculations : Analyze electron density distribution to identify reactive sites for functionalization .
Q. How can solubility and bioavailability be improved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
